2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro-
Overview
Description
2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- is a heterocyclic compound with a unique structure that includes an azepine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the reaction of an amine with a suitable carbonyl compound, followed by cyclization to form the azepine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized azepine compounds .
Scientific Research Applications
2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound is structurally similar but contains a bromine atom, which can significantly alter its chemical properties and reactivity.
8-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: This compound lacks the ethyl group present in 2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro-, which can affect its biological activity and applications.
Uniqueness
2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
8-amino-1-ethyl-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-14-11-8-10(13)7-6-9(11)4-3-5-12(14)15/h6-8H,2-5,13H2,1H3 |
InChI Key |
FRNBTHCPQOJXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CCCC2=C1C=C(C=C2)N |
Origin of Product |
United States |
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